molecular formula C11H13NO5 B6044555 methyl 2-(4-methyl-2-nitrophenoxy)propanoate

methyl 2-(4-methyl-2-nitrophenoxy)propanoate

Cat. No. B6044555
M. Wt: 239.22 g/mol
InChI Key: LJMPXVKLAYAYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-methyl-2-nitrophenoxy)propanoate, also known as Methyl 4-methyl-2-nitrophenyl 2-(2-oxopropyl) ether, is an organic compound that has been widely used in scientific research. This compound is synthesized through a multi-step process and has various applications in the field of chemistry and biology.

Scientific Research Applications

Methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds and is also used as a starting material for the synthesis of other compounds. Additionally, methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is used in the development of new drugs and is also used as a pesticide.

Mechanism of Action

The mechanism of action of methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has various biochemical and physiological effects. It has been shown to have anti-cancer properties and is also used as an anti-inflammatory agent. Additionally, methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has been shown to have antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

Methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a long shelf life and can be stored for extended periods of time. However, methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has some limitations for lab experiments. It is highly toxic and can be dangerous if not handled properly. Additionally, it can be difficult to work with, and special precautions must be taken to ensure the safety of the researcher.

Future Directions

There are several future directions for the research and development of methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate. One area of research is the development of new drugs that utilize the compound's anti-cancer and anti-inflammatory properties. Additionally, research can be conducted to better understand the mechanism of action of the compound and its effects on the body. Finally, research can be conducted to develop safer and more efficient methods for synthesizing the compound.
Conclusion:
methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is an organic compound that has various applications in scientific research. It is synthesized through a multi-step process and has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. While the compound has several advantages for lab experiments, it is highly toxic and can be dangerous if not handled properly. Future research can focus on the development of new drugs, a better understanding of the compound's mechanism of action, and the development of safer and more efficient synthesis methods.

Synthesis Methods

Methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is synthesized through a multi-step process that involves the reaction of 4-methyl-2-nitrophenol with 2-bromo-2-methylpropionic acid. The reaction is catalyzed by a base such as potassium carbonate, and the product is then treated with methanol to obtain methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

methyl 2-(4-methyl-2-nitrophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-7-4-5-10(9(6-7)12(14)15)17-8(2)11(13)16-3/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMPXVKLAYAYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.